molecular formula C15H8N2O2 B463147 3-(1,3-Dioxoisoindol-2-yl)benzonitrile CAS No. 37896-23-4

3-(1,3-Dioxoisoindol-2-yl)benzonitrile

Cat. No. B463147
Key on ui cas rn: 37896-23-4
M. Wt: 248.24g/mol
InChI Key: FXHQNXLLFSHPJL-UHFFFAOYSA-N
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Patent
US09334246B2

Procedure details

Dissolved 3-aminobenzonitrile (1.5 g, 12.7 mmol) in anhydrous dioxane (42 mL) under N2. Added phthalic anhydride (2.54 g, 17.1 mmol). Affixed Dean-Stark trap and refluxed for 16 h. Cooled to 0° C. and filtered off solid (2-((3-cyanophenyl)carbamoyl)benzoic acid). Concentrated filtrate to afford 3-(1,3-dioxoisoindolin-2-yl)benzonitrile (1.6 g) as a white solid. MS, calc'd=248.06. Obsv'd m/z: 248.91 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12>O1CCOCC1>[O:14]=[C:13]1[C:12]2[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10](=[O:15])[N:1]1[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.54 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Affixed Dean-Stark trap and refluxed for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered off solid (2-((3-cyanophenyl)carbamoyl)benzoic acid)

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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